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Compound of Interest

2-Oxocycloheptane-1-
Compound Name:
carbaldehyde

Cat. No.: B173652

For researchers, scientists, and professionals in drug development, a thorough understanding
of a molecule's structural and electronic properties is paramount. This guide provides a
comparative spectral analysis of a close analogue of 2-Oxocycloheptane-1-carbaldehyde—
namely, 2-Oxocyclohexane-1-carbaldehyde—and contrasts it with Cyclohexanecarboxaldehyde
to highlight the influence of the ketone functionality. Due to the limited availability of published
experimental data for 2-Oxocycloheptane-1-carbaldehyde, this comparison focuses on its
six-membered ring counterpart, offering valuable insights into the spectral characteristics of this
class of compounds.

Comparative Spectral Data

The following tables summarize the key spectral data for 2-Oxocyclohexane-1-carbaldehyde
and Cyclohexanecarboxaldehyde, providing a basis for understanding their structural nuances.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b173652?utm_src=pdf-interest
https://www.benchchem.com/product/b173652?utm_src=pdf-body
https://www.benchchem.com/product/b173652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

1H NMR 13C NMR Mass Spec
Compound IR (cm™1)
(CDClIs, ppm) (CDCls, ppm) (m/z)
208.5 (C=0,
9.75 (s, 1H, ~1725 (C=0,
ketone), 202.1
2- CHO), 3.55 (dd, ketone), ~1705
(C=0, aldehyde),
Oxocyclohexane- 1H, CH-CHO), (C=0, aldehyde), 126.07 (M%)
58.2 (CH-CHO),
1-carbaldehyde 2.50-1.80 (m, ~2720, ~2820
41.5, 28.1, 25.3,
8H, CH2) (C-H, aldehyde)
23.0 (CH2)
9.64 (d, 1H,
204.8 (C=0, ~1730 (C=0,
CHO), 2.31-2.20
Cyclohexanecarb aldehyde), 53.7 aldehyde),
(m, 1H, CH- 112.09 (M+)
oxaldehyde (CH-CHO), 26.3,  ~2705, ~2810
CHO), 1.95-1.15
25.7,25.1 (CHz) (C-H, aldehyde)
(m, 10H, CH>)

Experimental Protocols

The data presented in this guide is typically acquired through standard spectroscopic
techniques. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded on a
spectrometer, typically operating at a frequency of 400 MHz for protons. The sample is
dissolved in a deuterated solvent, such as chloroform-d (CDClIs), and placed in a 5 mm NMR
tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)
spectrometer. A small amount of the neat sample is placed on the ATR (Attenuated Total
Reflectance) crystal. The spectrum is recorded over a range of 4000-400 cm~1, with
characteristic absorption bands reported in wavenumbers (cm~1).

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled
with a gas chromatograph (GC-MS) for separation and identification. The sample is ionized,
and the mass-to-charge ratio (m/z) of the resulting fragments is detected. The molecular ion
peak (M*) corresponds to the molecular weight of the compound.
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Visualizing the Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis and

characterization of an organic compound.
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Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical

compound.

Comparative Analysis of Key Spectral Features

The presence of the ketone group in 2-Oxocyclohexane-1-carbaldehyde significantly influences
its spectral properties compared to Cyclohexanecarboxaldehyde. This is visually represented in

the following diagram.
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» To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-
Oxocycloheptane-1-carbaldehyde Analogues]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b173652#spectral-analysis-and-characterization-of-
2-oxocycloheptane-1-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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